molecular formula C15H10Cl4N4S B12131293 3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12131293
M. Wt: 420.1 g/mol
InChI Key: WNFWIMUUXLMNTA-UHFFFAOYSA-N
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Description

3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-4-amine: is a chemical compound with the following properties:

    Molecular Formula: C15H10Cl4N4S\mathrm{C_{15}H_{10}Cl_4N_4S}C15​H10​Cl4​N4​S

    Average Molecular Weight: 420.144 Da

    Monoisotopic Mass: 417.938019 Da

Preparation Methods

Synthetic Routes:

The synthetic routes for this compound involve the introduction of the triazole ring and the chlorinated benzene moieties. Specific methods may vary, but a common approach includes the following steps:

    Thiolation: The thiol group (sulfanyl) is introduced to the benzyl position.

    Triazole Formation: The triazole ring is formed through cyclization of the thiol group with an appropriate reagent.

    Chlorination: The dichlorophenyl groups are introduced using chlorinating agents.

Industrial Production:

Industrial production methods typically involve large-scale synthesis using optimized conditions. These may include batch or continuous processes, with careful control of reaction parameters.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, affecting its reactivity and stability.

    Substitution Reactions: Chlorine atoms can be substituted with other functional groups.

    Common Reagents: Thionyl chloride, sodium azide, and various chlorinating agents.

    Major Products: Chlorinated derivatives and triazole-containing compounds.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential antimicrobial, antifungal, or antiviral properties.

    Chemistry: Used as a building block for more complex molecules.

    Industry: May serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, leading to biological effects.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related triazoles and their unique features.

Properties

Molecular Formula

C15H10Cl4N4S

Molecular Weight

420.1 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H10Cl4N4S/c16-8-4-5-9(13(19)6-8)14-21-22-15(23(14)20)24-7-10-11(17)2-1-3-12(10)18/h1-6H,7,20H2

InChI Key

WNFWIMUUXLMNTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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